2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9-7-8(12-5-13-9)14-10(17-7)11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPMUCGINJTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186979 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-29-2 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926247-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, thereby inhibiting the proliferation of cancer cells. Additionally, this compound has been investigated for its potential interactions with other enzymes and proteins, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7.
Cellular Effects
The effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by causing DNA damage and inhibiting cell proliferation. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can modulate the expression of genes related to cell cycle arrest and programmed cell death. Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to DNA damage and cell death. Additionally, this compound can inhibit other enzymes, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, by binding to their active sites and preventing their normal function. These interactions result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, with potential implications for its use as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic and adverse effects have been observed, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes such as topoisomerase I, phosphatidylinositol 3-kinase, and ubiquitin-specific protease 7, affecting their activity and, consequently, metabolic flux and metabolite levels. These interactions can lead to alterations in cellular metabolism, impacting processes such as DNA replication, cell cycle regulation, and apoptosis.
Transport and Distribution
The transport and distribution of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity. These interactions are crucial for the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, for instance, is critical for its interaction with topoisomerase I and the subsequent inhibition of DNA replication and transcription. These localization patterns are vital for understanding the compound’s mechanism of action and potential therapeutic uses.
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is characterized by a thiazolo-pyrimidine core with a furan moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Molecular Formula | C10H9N3OS |
| Molecular Weight | 219.26 g/mol |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways:
- Enzyme Inhibition : The compound acts as a selective inhibitor for certain kinases and phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell proliferation and survival.
- Receptor Modulation : It has been identified as an antagonist for adenosine receptors (A2AAR), which play a significant role in neurodegenerative disorders and cancer progression.
Biological Activity
Research has demonstrated the following biological activities associated with the compound:
- Anticancer Activity : Studies indicate that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : Preliminary evaluations suggest that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one significantly reduces the viability of several cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
- PI3K Inhibition : A study highlighted its role as a selective ATP-competitive inhibitor of PI3Kγ. This inhibition was linked to decreased leukocyte recruitment in a mouse model of inflammation, demonstrating its potential in treating inflammatory diseases.
Research Findings
Recent research findings emphasize the therapeutic potential of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Thiazolo[4,5-d]pyrimidinone derivatives exhibit activity modulated by substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
Substituent Effects on Target Selectivity: The furan-2-ylmethylamino group in the target compound may favor interactions with aromatic or hydrophobic pockets in enzymes or receptors, similar to furan-containing drugs like ranitidine. In contrast, JWX-A0108’s chloro- and fluorophenyl substituents enhance binding to the α7 nicotinic acetylcholine receptor (nAChR) via hydrophobic and halogen bonding . Piperazine derivatives (e.g., 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one) are often optimized for CNS penetration due to their basicity and solubility .
Impact of Thioxo vs. Amino Groups: Thioxo substitution (e.g., Compound II and 3b) increases hydrogen-bond acceptor capacity, improving interactions with targets like fungal CYP51 or cyclooxygenase enzymes . The target compound’s amino group may instead act as a hydrogen-bond donor, altering target specificity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of thiourea intermediates or solid-phase methods . JWX-A0108 and piperazine analogs require multistep functionalization, reducing yield scalability .
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically involves:
- Formation of the thiazolo[4,5-d]pyrimidinone core via cyclization reactions.
- Introduction of the furan-2-ylmethylamino substituent through nucleophilic substitution or condensation.
- Optimization of reaction conditions to maximize yield and purity.
This approach aligns with strategies used in related heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidinones, where microwave-assisted cyclization and one-pot methods have proven effective.
Cyclization and Core Formation
Microwave-Assisted Cyclization
Recent advances highlight the use of microwave irradiation to accelerate the cyclization process, improving yields and reducing reaction times significantly. For example, microwave irradiation under solvent-free conditions has been shown to produce heterocyclic cores in near-quantitative yields within minutes, outperforming conventional heating methods in solvents such as ethanol or toluene.
- Microwave heating enhances atom economy and eco-compatibility.
- It minimizes the need for chromatographic purification.
- Provides high regioselectivity confirmed by NMR spectroscopy.
This method is adaptable for the thiazolo[4,5-d]pyrimidinone core, where the cyclization involves imine formation followed by nucleophilic attack and ring closure.
One-Pot and Sequential Methods
To streamline synthesis, one-pot methods combining several steps have been developed. For example, a one-pot, two-step method involving palladium-catalyzed direct C–H arylation followed by saponification-decarboxylation has been reported for similar heterocyclic systems.
- Use of Pd(OAc)2, specific ligands, and bases under microwave irradiation.
- Reaction times reduced to under 30 minutes.
- Yields improved to 80-87%.
- Broad substrate scope with tolerance to various functional groups.
Such approaches could be adapted for the target compound to improve synthetic efficiency.
Reaction Conditions Optimization
| Parameter | Conditions Explored | Optimal Conditions for Similar Compounds |
|---|---|---|
| Solvent | Ethanol, toluene, DMSO, DMF | Microwave-assisted solvent-free or ethanol under reflux |
| Heating Method | Conventional heating, microwave | Microwave irradiation for 4-20 minutes |
| Catalysts/Additives | Pd(OAc)2, DavePhos, Cs2CO3, KOAc | Pd(OAc)2 with DavePhos and Cs2CO3 under microwave |
| Temperature | 80°C - 150°C | 120°C - 150°C under microwave conditions |
| Reaction Time | Several hours to days | 4-20 minutes under microwave irradiation |
Mechanistic Insights
The synthetic route generally proceeds via:
- Formation of an imine intermediate from the amine and aldehyde or related electrophile.
- Nucleophilic attack leading to ring closure forming the thiazolo[4,5-d]pyrimidinone core.
- Possible Knoevenagel condensation and Michael addition steps in multi-component reactions.
This mechanism ensures regioselectivity and structural integrity of the final compound.
Representative Research Findings
Summary Table of Preparation Methods
| Step | Method | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Core cyclization | Microwave-assisted | Solvent-free or DMSO, 120-150°C | 80-95% | Rapid, high purity, minimal purification |
| Amino substituent introduction | Reflux with furan-2-ylmethylamine | Ethanol, 4-6 hours reflux | 70-85% | Efficient nucleophilic substitution |
| One-pot synthesis | Pd-catalyzed C–H arylation + saponification | Microwave, Pd(OAc)2, ligands, bases | 80-87% | Streamlined, high yield, broad scope |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Thiourea, α,β-unsaturated ketone, KOH/EtOH, reflux | 45–60 |
| Amination | Furan-2-ylmethylamine, EDCI/HOBt, DMF, 80°C | 70–85 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR : - and -NMR confirm regiochemistry of the thiazolo-pyrimidine core and furan substitution. Aromatic protons in the furan ring appear as distinct doublets (~δ 6.3–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 303.08) and fragmentation patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced: How can synthetic yield be optimized for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent, temperature, catalyst loading). For instance, replacing DMF with DMAc reduces side reactions at higher temperatures .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities .
Advanced: How do substituents influence structure-activity relationships (SAR)?
Methodological Answer:
- Furan vs. phenyl groups : The furan-2-ylmethyl group enhances solubility and π-π stacking with hydrophobic enzyme pockets compared to bulkier aryl substituents .
- Amino position : C2-substitution (vs. C6) improves binding affinity to targets like kinases, as shown in docking studies .
- Electron-withdrawing groups : Fluorine or chloro substituents on the pyrimidine ring increase metabolic stability but may reduce bioavailability .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay standardization : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in cell lines or ATP concentrations in kinase assays. Use uniform protocols (e.g., 10 µM ATP) .
- Metabolic interference : Test for off-target effects using siRNA knockdowns or isoform-specific inhibitors .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent compound dissolution across studies .
Advanced: What computational tools predict target binding modes?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., CDK2). The furan ring’s oxygen forms hydrogen bonds with Lys33 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
- QSAR models : CoMFA/CoMSIA correlates logP values with antimicrobial activity (R > 0.8) .
Advanced: How to assess stability under varying storage conditions?
Methodological Answer:
- Thermal analysis : TGA/DSC (heating rate 10°C/min) shows decomposition onset at ~200°C. Store at RT in amber vials under argon to prevent oxidation .
- Forced degradation : Expose to UV light (254 nm) or 0.1N HCl/NaOH to identify degradation products via LC-MS .
Advanced: What strategies identify metabolites in pharmacokinetic studies?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Major Phase I metabolites include hydroxylated furan derivatives .
- Isotope labeling : -labeled compound tracks excretion pathways in rodent models .
Advanced: How to address formulation challenges for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
